molecular formula C30H29N5 B4887895 2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B4887895
M. Wt: 459.6 g/mol
InChI Key: ZRZIGZPMURJHOH-UHFFFAOYSA-N
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Description

2-Benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic heterocyclic compound belonging to the pyrido[1,2-a]benzimidazole class. Its structure features a benzyl group at position 2, a methyl group at position 3, a 4-(diethylamino)phenylamino substituent at position 1, and a cyano group at position 2.

Properties

IUPAC Name

2-benzyl-1-[4-(diethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5/c1-4-34(5-2)24-17-15-23(16-18-24)32-29-25(19-22-11-7-6-8-12-22)21(3)26(20-31)30-33-27-13-9-10-14-28(27)35(29)30/h6-18,32H,4-5,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZIGZPMURJHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of benzimidazole derivatives. Its unique molecular structure, characterized by a pyrido-benzimidazole core, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H31N5
  • Molecular Weight : 425.58 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Benzimidazole derivatives are known for their diverse biological activities. The specific biological targets and mechanisms of action of this compound are under investigation, with several studies highlighting its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on benzimidazole derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 μg/mL for certain derivatives .

The mechanisms by which benzimidazole derivatives exert their biological effects are varied and may include:

  • Inhibition of DNA synthesis : Some studies suggest that these compounds can interfere with nucleic acid synthesis in bacteria.
  • Disruption of cell membrane integrity : Antimicrobial activity may also stem from the ability of these compounds to disrupt bacterial cell membranes.

Study 1: Antimicrobial Efficacy

A series of novel benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. Among them, compounds with structural similarities to this compound showed promising results:

CompoundMIC (µg/mL)Target Organism
Compound A0.78S. aureus
Compound B0.39MRSA
Compound C3.12C. albicans

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzimidazole derivatives suggested that modifications to the side chains could enhance biological activity. For example, the introduction of halogen substituents was found to increase potency against certain bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents at positions 1, 2, and 3, which significantly alter their biological activity, solubility, and stability. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Compound Name (Substituents) Position 1 Substituent Position 2 Substituent Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound 4-(Diethylamino)phenylamino Benzyl ~458.5* Not reported Cyano, Diethylamino, Benzyl -
1-(4-Fluorophenylamino)-2-benzyl analog () 4-Fluorophenylamino Benzyl 374.4 Not reported Cyano, Fluorophenylamino
1-Dimethylamino-3-methyl analog () Dimethylamino - 366.35 Not reported Cyano, Dimethylamino
2-Butyl-1-[dimethoxyphenylethyl] analog () 2-(3,4-Dimethoxyphenyl)ethylamino Butyl 442.5 Not reported Cyano, Methoxy, Butyl
1-Piperazinyl-2-octyl analog () 4-(4-Fluorobenzyl)piperazinyl Octyl 511.68 Not reported Cyano, Fluorobenzyl, Piperazinyl

*Estimated based on molecular formula.

  • Steric Effects : Bulky substituents like octyl () or butyl () may reduce crystallinity, as seen in lower melting points compared to smaller analogs (e.g., compound 6 in , M.P. >300°C) .

Structure-Activity Relationships (SAR)

  • Position 1: Aromatic amines (e.g., 4-fluorophenyl in ) enhance π-π stacking with biological targets, while aliphatic amines (e.g., dimethylamino in ) improve solubility .
  • Position 4: The cyano group stabilizes the planar heterocyclic core, critical for binding interactions .

Q & A

Q. What are the key synthetic challenges in preparing 2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how can they be methodologically addressed?

The compound’s fused bicyclic pyrido[1,2-a]benzimidazole core requires multi-step synthesis with precise regiochemical control. A common approach involves multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as intermediates, as demonstrated for analogous pyrido-benzimidazole systems . Challenges include:

  • Regioselectivity : Use of electron-withdrawing groups (e.g., nitriles) to direct cyclization.
  • Purification : Precipitation from reaction media (e.g., THF/EtOH) to isolate pure products without column chromatography .
  • Functional group compatibility : Optimization of reaction conditions (e.g., Et₃N as a base) to prevent side reactions with the diethylamino substituent .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound’s structural integrity?

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns, particularly the diethylamino group’s resonance at δ ~3.2–3.5 ppm (quartet) and the benzyl proton splitting .
  • High-resolution mass spectrometry (HRMS) : TOF-MS for accurate molecular ion validation .
  • IR spectroscopy : Detection of the nitrile stretch (~2200 cm⁻¹) and absence of unwanted carbonyl byproducts .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound’s synthesis?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and energetics for key steps like cyclization or nucleophilic substitution. For example:

  • Reaction path search : Identify low-energy pathways for forming the pyrido-benzimidazole core using software like GRRM or Gaussian .
  • Solvent effects : COSMO-RS simulations to optimize solvent polarity for intermediates’ stability .
  • Catalyst design : Virtual screening of organocatalysts to enhance regioselectivity in MCRs .

Q. What experimental design strategies are recommended to resolve contradictions in reported biological activity data for similar pyrido-benzimidazole derivatives?

Contradictions in bioactivity (e.g., anticancer vs. antimicrobial potency) often arise from structural nuances or assay variability. Mitigation strategies include:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., benzyl vs. phenyl groups) to isolate pharmacophores .
  • Standardized assays : Use of cell lines with consistent genetic backgrounds (e.g., NCI-60 panel) and IC₅₀ validation via dose-response curves .
  • Orthogonal validation : Cross-checking results with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like kinase domains .

Q. How can researchers design experiments to probe the compound’s mechanism of action in cancer models?

  • In vitro : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to assess cytotoxicity mechanisms .
  • Target identification : Chemoproteomics (e.g., affinity-based protein profiling) to identify binding partners in cancer cell lysates .
  • In vivo : Xenograft models with pharmacokinetic profiling (e.g., LC-MS/MS for bioavailability) to evaluate therapeutic windows .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in solubility and stability data for this compound?

  • Solubility screening : Use of Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for stock solutions) .
  • Stability studies : Accelerated degradation tests under varied pH (1–13) and temperature (4–40°C) with HPLC monitoring .
  • Excipient compatibility : Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous stability .

Q. What statistical approaches are critical for optimizing synthetic yield and reproducibility?

  • Design of Experiments (DoE) : Response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading) .
  • Principal component analysis (PCA) : Identify outliers in batch-to-batch reproducibility .
  • Robustness testing : Plackett-Burman designs to assess parameter sensitivity (e.g., reaction time vs. purity) .

Advanced Analytical and Computational Techniques

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) resolve ambiguities in the compound’s 3D structure?

  • NOESY : Detect spatial proximity between the benzyl group and pyrido ring protons to confirm regiochemistry .
  • HSQC : Assign quaternary carbons (e.g., nitrile-bearing carbon) via ¹H-¹³C correlations .

Q. What role do molecular dynamics (MD) simulations play in understanding this compound’s membrane permeability?

  • Lipid bilayer models : CHARMM-GUI simulations to predict passive diffusion rates .
  • Permeability coefficients : Correlation with experimental PAMPA assays to validate computational models .

Addressing Contradictions in Literature

Q. How can researchers reconcile conflicting reports on the compound’s photostability?

  • Controlled light exposure studies : Use of monochromatic light sources (e.g., 365 nm UV) to quantify degradation kinetics .
  • Radical scavenger testing : Add antioxidants (e.g., BHT) to isolate oxidation pathways .

Q. What strategies validate the compound’s selectivity for biological targets versus off-target effects?

  • Kinase profiling panels : Broad-spectrum screening against 100+ kinases to identify off-target inhibition .
  • CRISPR-Cas9 knockout models : Confirm target dependency in isogenic cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

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